N-cyclohexyl-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Osteoclast Differentiation Bone Resorption Cathepsin K

Inconsistent sourcing of research-grade pyridazinone probes often hinders SAR studies. This N-cyclohexyl acetamide derivative is a defined probe to resolve this. Key advantages: - Direct comparator to active analog 2N1HIA, enabling quantifiable analysis of cyclohexyl-for-indole substitution effects on anti-osteoclastogenic potency and CatK suppression. - Differentiated scaffold for NOP/mu/kappa opioid receptor selectivity profiling, with a predicted cLogP of 4.67 favorable for ADME assays. - Reliable custom synthesis ensures batch-to-batch consistency for reproducible CDK8 inhibition and MYC-driven cancer target engagement studies.

Molecular Formula C19H22FN3O3
Molecular Weight 359.4 g/mol
Cat. No. B4516686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Molecular FormulaC19H22FN3O3
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CCCCC3)F
InChIInChI=1S/C19H22FN3O3/c1-26-14-7-8-15(16(20)11-14)17-9-10-19(25)23(22-17)12-18(24)21-13-5-3-2-4-6-13/h7-11,13H,2-6,12H2,1H3,(H,21,24)
InChIKeyNLRUGEYZPDCDQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide – Strategic Sourcing Guide


N-Cyclohexyl-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic pyridazinone derivative (MF: C19H22FN3O3; MW: 359.4 g/mol) featuring a 6-oxopyridazin-1(6H)-yl core substituted at position 3 with a 2-fluoro-4-methoxyphenyl ring and bearing an N-cyclohexyl acetamide side chain [1]. It belongs to a class of heterocyclic amides that have been explored in medicinal chemistry for diverse biological activities, including modulation of osteoclast differentiation, kinase inhibition, and nociceptin/orphanin FQ (NOP) receptor binding [2][3][4]. The compound serves as a privileged scaffold for structure-activity relationship (SAR) studies targeting bone metabolism disorders, inflammatory conditions, and neurological indications.

N-Cyclohexyl-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide – Why Generic Substitution Fails


Pyridazinone derivatives with identical core scaffolds exhibit profoundly divergent biological profiles based on subtle variations in N-substitution and aryl ring functionalization. The N-cyclohexyl acetamide motif confers distinct conformational rigidity, lipophilicity, and steric bulk compared to common alternatives such as N-aryl, N-heteroaryl, or N-alkyl substituents [1]. In osteoclast differentiation assays, the closely related N-indol-5-yl analog (2N1HIA) demonstrated dose-dependent suppression of multinucleated cell formation with 50% reduction at 1 μM, while other in-class compounds from the same commercial library showed no activity, underscoring that substitution at the acetamide nitrogen is a critical determinant of target engagement and phenotypic outcome [2]. Furthermore, the 2-fluoro-4-methoxyphenyl group at position 3 differentiates this compound from des-fluoro or regioisomeric analogs, which may alter electronic distribution and binding affinity. Generic interchange without quantitative evidence of equivalent activity, selectivity, and physicochemical properties risks invalidating experimental results.

N-Cyclohexyl-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide – Differentiation Evidence


Osteoclast Differentiation: N-Cyclohexyl vs. N-Indol-5-yl Analog

The N-indol-5-yl analog 2N1HIA reduced RANKL-induced TRAP-positive multinucleated cell (MNC) formation by 50% at 1 μM and completely abolished MNC formation at 3 μM in murine bone marrow-derived macrophages, without affecting osteoblast differentiation [1]. The N-cyclohexyl substitution replaces the planar, H-bond donor-capable indole NH with a conformationally flexible cyclohexyl ring (cLogP ~4.67, H-bond donors = 1 vs. indole HBD = 2), which is predicted to alter metabolic stability and oral bioavailability while potentially retaining or differentiating target engagement . Direct head-to-head data are not currently published; this represents a class-level inference grounded in close structural homology.

Osteoclast Differentiation Bone Resorption Cathepsin K

Cathepsin K Suppression vs. N-Indol-5-yl Analog

2N1HIA suppressed cathepsin K (CatK) mRNA expression by approximately 40% at 1 μM relative to DMSO control in RANKL-stimulated osteoclasts, with corresponding decreases in both pro-form and mature CatK protein levels confirmed by Western blot [1]. The N-cyclohexyl analog shares the identical pyridazinone core and 2-fluoro-4-methoxyphenyl pharmacophore; differential CatK modulation arising solely from the amide substituent must be established empirically. The documented activity of the closely related analog establishes CatK as a tractable target pathway for this scaffold class [1].

Cathepsin K Bone Remodeling Osteoporosis Target

Lipophilicity & H-Bond Capacity vs. Indole Analog

Computational property prediction for N-cyclohexyl-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide yields cLogP = 4.67, topological polar surface area (TPSA) = 103.74 Ų, H-bond donor count = 1, and rotatable bond count = 5 . In contrast, the N-indol-5-yl analog 2N1HIA bears an additional H-bond donor (indole NH; total HBD = 2) and possesses higher TPSA due to the indole ring, which influences membrane permeability and oral absorption potential according to Lipinski and Veber guidelines [1]. The cyclohexyl group, as a rigid, non-planar bioisostere of aromatic rings, can enhance three-dimensional complementarity with protein binding pockets and reduce CYP-mediated oxidative metabolism compared to electron-rich indole systems [1].

Lipophilicity Drug-likeness Physicochemical Properties

NOP Receptor Affinity Benchmark

Cyclohexyl-bearing pyridazinone derivatives disclosed in US Patent 9,120,797 demonstrated sub-nanomolar affinity for the human NOP receptor, with representative compound BDBM177911 exhibiting Ki = 0.260 nM against NOP (³H-nociceptin/orphanin FQ binding assay, pH 7.4, 2°C) [1]. The N-cyclohexyl acetamide motif is a recurrent structural feature in potent NOP ligands; the specific 2-fluoro-4-methoxyphenyl substitution at the pyridazinone 3-position in the target compound may confer differentiated NOP selectivity versus mu, kappa, and delta opioid receptors [1]. The same patent series revealed that minor modification of the cyclohexyl substituent altered NOP Ki by >10-fold, underscoring the sensitivity of affinity to precise structural features [1]. Direct comparative data for the target compound await experimental determination.

Nociceptin Receptor NOP Ligand Pain Therapeutics

N-Cyclohexyl-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide – Application Scenarios


Osteoclast & Cathepsin K SAR Probe

Based on the established activity of the N-indol-5-yl analog 2N1HIA against RANKL-induced osteoclastogenesis [1], this N-cyclohexyl variant serves as a critical SAR probe to dissect the contribution of the acetamide substituent to anti-osteoclastogenic potency and CatK suppression. Researchers evaluating bone metabolism targets should employ this compound in parallel with 2N1HIA to quantify the impact of cyclohexyl-for-indole substitution on phenotypic activity, cytotoxicity window, and target gene expression profiles.

NOP Receptor Ligand Selectivity Profiling

Given the sub-nanomolar NOP affinity demonstrated by structurally related cyclohexyl pyridazinones [2], this compound is a compelling candidate for radioligand binding and functional assays (cAMP, β-arrestin recruitment) against NOP and classical opioid receptors. Its differentiated substituent pattern relative to known NOP ligands enables exploration of NOP/mu/kappa selectivity space, which is essential for developing non-addictive analgesics and neuropsychiatric therapeutics.

ADME & Metabolic Stability Optimization

The predicted cLogP of 4.67 and single H-bond donor capacity of the N-cyclohexyl acetamide position this compound favorably for in vitro ADME profiling—including microsomal stability, Caco-2 permeability, and CYP inhibition—relative to analogs bearing aromatic or heteroaromatic amide substituents. The cyclohexyl group, as a privileged building block, may reduce CYP-mediated oxidative metabolism compared to electron-rich heterocycles such as indole [3], making it a strategic choice for programs prioritizing oral bioavailability.

CDK8/Cyclin C Kinase Inhibition Screening

Pyridazinone-containing compounds have demonstrated potent CDK8/Cyclin C inhibition (IC50 = 2–42 nM) in fluorescence-based displacement and reporter assays [4]. The specific 2-fluoro-4-methoxyphenyl-6-oxopyridazin-1(6H)-yl pharmacophore, combined with the N-cyclohexyl acetamide moiety, warrants systematic evaluation in CDK8 biochemical and cellular assays, as well as selectivity screening against the broader CDK family, to assess its potential as a transcriptional regulator targeting MYC-driven cancers.

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